molecular formula C9H18O5 B12544375 Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester CAS No. 146773-42-4

Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester

Cat. No.: B12544375
CAS No.: 146773-42-4
M. Wt: 206.24 g/mol
InChI Key: OOSIXYVIZSFEOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester typically involves the esterification of [2-(2-methoxyethoxy)ethoxy]acetic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester involves its interaction with various molecular targets depending on its application. For instance, in drug delivery systems, the compound can enhance the solubility and stability of drugs, facilitating their transport across biological membranes. In nanoparticle stabilization, it interacts with the surface of nanoparticles, preventing aggregation and enhancing their stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct solubility, stability, and reactivity properties. This makes it particularly useful in applications requiring biocompatibility and stability, such as in drug delivery and nanoparticle stabilization .

Properties

CAS No.

146773-42-4

Molecular Formula

C9H18O5

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 2-[2-(2-methoxyethoxy)ethoxy]acetate

InChI

InChI=1S/C9H18O5/c1-3-14-9(10)8-13-7-6-12-5-4-11-2/h3-8H2,1-2H3

InChI Key

OOSIXYVIZSFEOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCOCCOC

Origin of Product

United States

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